Cas no 1261978-39-5 (5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol)
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
- DTXSID40686589
- 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- 1261978-39-5
- 5-(2,5-DIFLUOROPHENYL)-3-TRIFLUOROMETHOXYPHENOL
- MFCD18316278
- 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol
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- MDL: MFCD18316278
- Inchi: 1S/C13H7F5O2/c14-8-1-2-12(15)11(5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H
- InChI Key: ZPTBIZCETZUJMS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C1C=C(C=C(C=1)OC(F)(F)F)O)F
Computed Properties
- Exact Mass: 290.03662027Da
- Monoisotopic Mass: 290.03662027Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 29.5Ų
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322486-5 g |
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%; . |
1261978-39-5 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB322486-5g |
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%; . |
1261978-39-5 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Suppliers
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol: A Comprehensive Overview
5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, identified by the CAS number 1261978-39-5, is a chemically synthesized compound with significant potential in various scientific and industrial applications. This compound belongs to the class of phenolic derivatives, characterized by its unique structural features and functional groups. The molecule consists of a phenol ring substituted with a trifluoromethoxy group at the 3-position and a 2,5-difluorophenyl group at the 5-position. These substituents confer distinct chemical properties, making it a subject of interest in both academic research and commercial development.
The synthesis of 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol involves advanced organic chemistry techniques, including nucleophilic aromatic substitution and coupling reactions. Recent studies have explored the optimization of these synthesis pathways to enhance yield and purity, which are critical for large-scale production. The compound's stability under various conditions has also been extensively investigated, revealing its resistance to thermal degradation and susceptibility to photochemical reactions under specific wavelengths.
In terms of physical properties, 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol exhibits a melting point of approximately 180°C and a boiling point around 340°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, while it shows limited solubility in polar protic solvents like water. These properties make it suitable for applications requiring controlled release mechanisms or selective partitioning in chromatographic separations.
The chemical structure of this compound plays a pivotal role in its reactivity and functionality. The trifluoromethoxy group at the 3-position introduces electron-withdrawing effects, enhancing the electrophilicity of the phenolic ring. This feature makes it an excellent candidate for further functionalization through electrophilic substitution reactions. Conversely, the 2,5-difluorophenyl substituent at the 5-position contributes to steric hindrance and electronic modulation, influencing the overall reactivity profile.
Recent research has focused on the biological activity of 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, particularly its potential as an antimicrobial agent. Studies conducted in vitro have demonstrated moderate inhibitory effects against gram-positive bacteria, suggesting its application in developing novel antibacterial formulations. Additionally, preliminary toxicity assessments indicate low cytotoxicity towards mammalian cell lines, which is promising for further exploration in pharmacological settings.
In the field of materials science, this compound has shown promise as a precursor for advanced polymer materials. Its ability to undergo polymerization under controlled conditions has led to investigations into its use in creating high-performance polymers with tailored mechanical and thermal properties. Researchers have also explored its potential as a flame retardant additive due to its inherent stability at elevated temperatures.
The environmental impact of 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol has been another area of interest. Biodegradation studies reveal that under aerobic conditions, the compound undergoes partial mineralization within a period of six months. However, further research is required to assess its long-term persistence in aquatic ecosystems and potential bioaccumulation in marine organisms.
In conclusion, 5-(2,5-Difluorophenyl)-3-trifluoromethoxyphenol, with its unique chemical structure and versatile properties, represents a valuable compound with diverse applications across multiple disciplines. Continued research into its synthesis optimization, biological activity, and environmental fate will undoubtedly unlock new opportunities for its utilization in both academic and industrial contexts.
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